molecular formula C10H17ClN2 B13076681 (1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride

Cat. No.: B13076681
M. Wt: 200.71 g/mol
InChI Key: PKQVMNONULGNCO-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride is a chemical compound that features a cyclohexane ring substituted with an amine group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with the cyclohexane intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    (1S,2S)-2-(1H-Imidazol-1-yl)cyclohexanamine hydrochloride: A compound with an imidazole ring instead of a pyrrole ring, leading to different reactivity and applications.

Uniqueness

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrole ring and an amine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(1S,2S)-2-pyrrol-1-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h3-4,7-10H,1-2,5-6,11H2;1H/t9-,10-;/m0./s1

InChI Key

PKQVMNONULGNCO-IYPAPVHQSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2C=CC=C2.Cl

Canonical SMILES

C1CCC(C(C1)N)N2C=CC=C2.Cl

Origin of Product

United States

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